4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure with additional methyl and pyrrolidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2,6-dimethyl-4H-pyran-4-one and pyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the methyl and pyrrolidinyl substituents.
2,6-Dimethyl-4H-1-benzopyran-4-one: Similar structure but lacks the pyrrolidinyl group.
3-(1-Pyrrolidinyl)-4H-1-benzopyran-4-one: Similar structure but lacks the methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- is unique due to the presence of both methyl and pyrrolidinyl substituents, which can significantly influence its chemical properties and biological activities
Properties
CAS No. |
69932-44-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2,6-dimethyl-3-pyrrolidin-1-ylchromen-4-one |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-13-12(9-10)15(17)14(11(2)18-13)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
MUHSYCRKXAOQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)N3CCCC3)C |
Origin of Product |
United States |
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